molecular formula C11H14O2 B1274156 3-(tert-Butyl)-4-hydroxybenzaldehyde CAS No. 65678-11-7

3-(tert-Butyl)-4-hydroxybenzaldehyde

Cat. No. B1274156
CAS RN: 65678-11-7
M. Wt: 178.23 g/mol
InChI Key: IBZZAKITZYDOFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(tert-Butyl)-4-hydroxybenzaldehyde can be analyzed using methods such as DFT and B3LYP . These methods can help optimize the structure of the molecule and calculate its excited states .

Scientific Research Applications

Neuroprotective Agent in Alzheimer’s Research

3-(tert-Butyl)-4-hydroxybenzaldehyde: has been studied for its potential role in neuroprotection, particularly in the context of Alzheimer’s disease. Research suggests that derivatives of this compound can act as both β-secretase and acetylcholinesterase inhibitors . This dual action is significant because it can prevent the aggregation of amyloid-beta peptide and the formation of fibrils, which are hallmarks of Alzheimer’s pathology. The compound’s moderated protective activity in astrocytes against amyloid-beta induced toxicity is a promising avenue for therapeutic research .

Antioxidant Properties in Food Safety

The compound’s antioxidant properties have been explored, especially in relation to food safety. Studies indicate that 3-(tert-Butyl)-4-hydroxybenzaldehyde and its analogs can react with peroxide radicals, which confers resistance to oxidation . This reaction is crucial for preventing or delaying oxidative deterioration in food, thereby improving stability and extending shelf life. The compound’s thermal stability allows it to be used in high-temperature conditions, such as frying and baking .

Organic Synthesis and Chemical Transformations

In the field of organic chemistry, the tert-butyl group of this compound elicits a unique reactivity pattern that is beneficial for various chemical transformations . Its steric bulk can influence reaction pathways and outcomes, making it a valuable moiety for synthesizing complex organic molecules. This characteristic is leveraged in biosynthetic pathways and could potentially be applied in biocatalytic processes .

Polymer Chemistry and Material Science

3-(tert-Butyl)-4-hydroxybenzaldehyde: has applications in polymer chemistry, where it is used in the synthesis of cyclic polymers via ring-expansion RAFT polymerization . The tert-butyl group plays a role in the polymerization process, affecting the molecular weight and properties of the resulting polymers. These cyclic polymers exhibit unique physical and functional properties compared to their linear analogs, which is of interest in material science .

properties

IUPAC Name

3-tert-butyl-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZZAKITZYDOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984227
Record name 3-tert-Butyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-4-hydroxybenzaldehyde

CAS RN

65678-11-7
Record name 3-(1,1-Dimethylethyl)-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65678-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butyl)-4-hydroxybenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butyl)-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Into 101.5 g of N-methylformanilide was added dropwise with cooling 107 g of phosphoryl chloride over a period of 15 minutes. The mixture was allowed to warm to room temperature and stirred for 70 minutes. 67.5 g of ortho-t-butylphenol was added and stirred for about 45 minutes after which the mixture was heated to about 50°-60° C. and allowed to stir for 4.5 hours. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide layer was separated and added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to 3 with concentrated hydrochloric acid with stirring. The resultant layers were separated and the aqueous layer was again extracted with chloroform and dried over sodium sulfate overnight to give 18.1 g of the desired subtitled intermediate.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
67.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into 184.4 ml (1,494 mol) of N-methylformanilide were added dropwise, with cooling, 130.9 ml (1,404 mol) of phosphoryl chloride over a period of 20 minutes. The mixture was allowed to warm to room temperature and stirred for one hour. Ortho-tertbutylphenol (138.2 ml; 0.9 mol) was then added dropwise to the reaction solution over a period of 25 minutes. After phenol addition was complete, the resulting reaction mixture was stirred for an additional 30 minutes at room temperature and then heated to approximately 60° C. and stirred for five hours at that temperature. The reaction mixture was poured into a volume of crushed ice and extracted with chloroform. The aqueous layer was separated and washed again with chloroform. The chloroform layers were combined and extracted with 2000 ml of a 5% potassium hydroxide solution. The aqueous potassium hydroxide extract was then added to 1000 ml of chloroform. The pH of the resulting two-phase mixture was adjusted to approximately pH 2.0 with concentrated hydrochloric acid. The mixture's layers were separated and the aqueous layer was again extracted with chloroform. The organic layer from the two-phase mixture and the chloroform extract were combined, washed with water and then dried over sodium sulfate. The volatile components of the solution were removed under reduced pressure to provide a residue. This residue was dissolved in 100 ml of hot toluene and the resulting solution was diluted with 100 ml of hexanes. The solution was slowly cooled to room temperature while a precipitate formed. This precipitate was recovered by filtration, washed with hexanes and then dried under vacuum to provide 20.0 g of the desired substituted intermediate.
Quantity
184.4 mL
Type
reactant
Reaction Step One
Quantity
130.9 mL
Type
reactant
Reaction Step Two
Quantity
138.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Chloroform (95 gm) was added dropwise with mechanical stirring to a mixture of sodium hydroxide (120 gm), water (120 gm) methanol (50 ml) and o-tert-butylphenol (100 gm) over 2 hours at 50° C. The mixture was stirred at 50° for 1 hour and then poured into water (600 ml) and acidified to pH5 with concentrated hydrochloric acid. The oily layer that formed was collected and steam distilled. The residue from the steam distillation was taken into chloroform (200 ml) and extracted with 2N sodium hydroxide. The basic extracts were acidified and the product formed was crystallised from petroleum ether to give 3-tert-butyl-4-hydroxybenzaldehyde as colourless prisms m.p. 142°.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2-(1,1-dimethylethyl)phenol (10 g, 66.67 mmol) was dissolved in 40 mL of MeOH and NaOH (40 g, 1 mol) dissolved in 40 mL of water was added dropwise. Then 40 mL of CHCl3 was added (during the course of 1 h) at 60° C. The reaction mixture was stirred at that temperature for 3 h. After cooling down to r.t., the mixture was cooled to 0° C. and 4M HCl was added until the solution reached pH 5-6. The mixture was extracted with DCM (three times) and the collected organic were dried over Na2SO4, filtered and evaporated. The crude was charged on a silica gel column and eluted with Cyclohexane/EtOAc (from 100:0 to 80:20 Cyclohexane/EtOAc, then plateau at 80:20) affording 766 mg of the of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(tert-Butyl)-4-hydroxybenzaldehyde
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Reactant of Route 6
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3-(tert-Butyl)-4-hydroxybenzaldehyde

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